molecular formula C13H21NO2 B3074338 [(2,5-Dimethoxyphenyl)methyl](2-methylpropyl)amine CAS No. 1019579-49-7

[(2,5-Dimethoxyphenyl)methyl](2-methylpropyl)amine

Cat. No.: B3074338
CAS No.: 1019579-49-7
M. Wt: 223.31 g/mol
InChI Key: LVKFOHKOLDEHBM-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)methylamine is a secondary amine featuring a 2,5-dimethoxy-substituted benzyl group attached to a 2-methylpropyl (isobutyl) amine backbone. It is commercially available for research purposes, as evidenced by its listing in supplier catalogs (e.g., CymitQuimica, Ref: 10-F523301) . The molecule’s dual methoxy groups at the 2- and 5-positions of the phenyl ring likely influence its electronic properties, solubility, and reactivity, while the branched isobutyl chain may modulate steric effects and lipophilicity.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-10(2)8-14-9-11-7-12(15-3)5-6-13(11)16-4/h5-7,10,14H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKFOHKOLDEHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxyphenyl)methylamine typically involves the following steps:

    Formation of the Intermediate: The starting material, 2,5-dimethoxybenzaldehyde, is subjected to a reductive amination reaction with 2-methylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of the intermediate (2,5-dimethoxyphenyl)methylamine.

    Purification: The intermediate is then purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.

Industrial Production Methods

In an industrial setting, the production of (2,5-Dimethoxyphenyl)methylamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxyphenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Quinones, oxidized phenyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic effects, including its use as a psychoactive agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)methylamine involves its interaction with neurotransmitter receptors in the brain. It primarily acts as an agonist at serotonin receptors, particularly the 5-HT2A receptor, which is associated with its psychoactive effects. The compound’s binding to these receptors leads to altered neurotransmitter release and changes in neuronal activity, resulting in its characteristic effects.

Comparison with Similar Compounds

Key Structural Variants

(3,4-Dimethylphenyl)methylamine (CAS: 6024-59-5): Differs in the substitution pattern of the aryl ring (3,4-dimethyl vs. 2,5-dimethoxy).

(3,5-Dimethoxyphenyl)methylamine (CAS: 418790-10-0):

  • Features a 3,5-dimethoxy substitution, which creates a symmetrical electronic environment on the aryl ring. This contrasts with the asymmetric 2,5-dimethoxy substitution in the target compound, which may lead to distinct regioselectivity in reactions .

(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS: 626207-96-3):

  • Replaces the isobutyl group with a morpholine-containing propyl chain. The morpholine moiety introduces hydrogen-bonding capability and increased polarity, enhancing water solubility compared to the hydrophobic isobutyl group in the target compound .

[4-(Benzyloxy)-3-methoxyphenyl]methyl](2-methylpropyl)amine :

  • Contains a benzyloxy substituent at the 4-position of the aryl ring. The bulky benzyl group may sterically hinder interactions at the aromatic ring, reducing accessibility for further functionalization .

Data Table: Comparative Properties

Compound Name Molecular Weight Key Substituents CAS Number Notable Features
(2,5-Dimethoxyphenyl)methylamine ~265.36* 2,5-dimethoxy, isobutyl Not listed High lipophilicity, asymmetric substitution
(3,5-Dimethoxyphenyl)methylamine ~223.29 3,5-dimethoxy, propyl 418790-10-0 Symmetric substitution, lower steric bulk
(2,5-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine 294.39 2,5-dimethoxy, morpholinylpropyl 626207-96-3 Enhanced polarity, hydrogen-bonding sites
(3,4-Dimethylphenyl)methylamine ~203.32 3,4-dimethyl, isobutyl 6024-59-5 Electron-neutral aryl ring, reduced reactivity

*Estimated based on molecular formula (C₁₃H₂₁NO₂).

Reactivity and Functional Group Influence

  • Methoxy vs. Methyl Substituents: Methoxy groups (as in the target compound) are stronger electron donors than methyl groups, activating the aryl ring toward electrophilic substitution. This contrasts with methyl-substituted analogues (e.g., 3,4-dimethyl derivative), which are less reactive in such reactions .
  • Branching in the Alkyl Chain : The isobutyl group in the target compound introduces steric hindrance compared to linear alkyl chains (e.g., propyl in CAS 418790-10-0). This may slow down nucleophilic reactions at the amine center .
  • Morpholine vs. Isobutyl : The morpholine-containing analogue (CAS 626207-96-3) exhibits higher solubility in polar solvents due to its oxygen and nitrogen heteroatoms, whereas the isobutyl group in the target compound favors lipid membrane permeability .

Biological Activity

(2,5-Dimethoxyphenyl)methylamine is a compound belonging to the substituted phenethylamine class. Its unique structure, characterized by a dimethoxyphenyl group attached to a branched alkyl amine, suggests potential biological activities that warrant investigation. Despite limited existing research, this compound may exhibit significant pharmacological properties similar to other phenethylamines.

Structural Characteristics

The molecular formula of (2,5-Dimethoxyphenyl)methylamine is C₁₃H₁₉N₂O₂, and its structure can be represented as follows:

 2 5 Dimethoxyphenyl methyl(2methylpropyl)amine\text{ 2 5 Dimethoxyphenyl methyl}(2-methylpropyl)amine

This compound features:

  • Aromatic System : The dimethoxyphenyl group may interact with various biological receptors.
  • Aliphatic Amine : The branched alkyl amine structure could influence its solubility and interaction with biological membranes.

Biological Activity and Mechanisms

While direct studies on (2,5-Dimethoxyphenyl)methylamine are scarce, related compounds have shown notable biological activities:

  • Psychoactive Properties : Compounds structurally similar to this amine often exhibit psychoactive effects, particularly through interactions with serotonin receptors (e.g., 5-HT2A) . This suggests that (2,5-Dimethoxyphenyl)methylamine might also engage these pathways.
  • Potential Therapeutic Uses : Given its structural attributes, the compound may serve as an intermediate in synthesizing pharmaceuticals or as a potential therapeutic agent .
  • Toxicological Studies : Case studies involving similar compounds like 25I-NBOMe highlight the need for caution due to their potent effects and potential for toxicity . Such findings underline the importance of understanding the pharmacodynamics and pharmacokinetics of (2,5-Dimethoxyphenyl)methylamine.

Table 1: Comparison of Related Compounds

Compound NameStructureBiological Activity
25I-NBOMeStructurePotent psychoactive effects; interacts with 5-HT receptors
25C-NBOMeStructureSimilar activity profile; less potent than 25I-NBOMe
25H-NBOMeStructureExhibits psychoactive properties; requires further study

Case Studies and Clinical Observations

Clinical reports involving related phenethylamines indicate significant variability in individual responses to these compounds. For instance, an 18-year-old female experienced severe symptoms after exposure to 25I-NBOMe, which included tachycardia and agitation . Such cases emphasize the necessity for thorough investigations into the safety profiles and mechanisms of action of (2,5-Dimethoxyphenyl)methylamine.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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